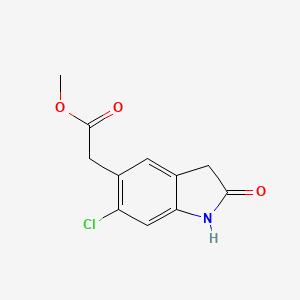

Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-16-11(15)4-6-2-7-3-10(14)13-9(7)5-8(6)12/h2,5H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKUQSPOHLUJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C2C(=C1)CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 6 Chloro 2 Oxoindolin 5 Yl Acetate and Its Derivatives

Established Synthetic Routes to the 6-chloro-2-oxoindolin-5-yl Moiety

The construction of the 6-chloro-2-oxoindolin-5-yl scaffold is a critical undertaking, for which several synthetic strategies have been developed. These methodologies primarily focus on the formation of the indolin-2-one core and the regioselective introduction of substituents at the C-5 and C-6 positions.

Strategies for Indoline-2-one Core Formation and Functionalization at C-6 and C-5

The synthesis of the indolin-2-one (oxindole) ring system can be achieved through various classical and modern organic reactions. One common approach involves the cyclization of suitably substituted anilines. For the specific case of 6-chloro-2-oxoindoline, a plausible synthetic pathway commences with 2,5-dichloronitrobenzene. This starting material can be converted to 2-(4-chloro-2-nitrophenyl)malonate, which upon hydrolysis and decarboxylation yields 4-chloro-2-nitrophenylacetic acid. organic-chemistry.org Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, affords the desired 6-chlorooxindole (B1630528). organic-chemistry.orgwikipedia.org Alternative methods for the formation of the oxindole (B195798) core include the Brunner synthesis and the Stolle synthesis.

The introduction of the chloro substituent at the C-6 position is a key step. This can be accomplished by starting with a pre-chlorinated aniline (B41778) derivative or by direct chlorination of the oxindole ring, although the latter may present challenges in controlling regioselectivity. The Sandmeyer reaction offers another viable route, wherein an amino group at the C-6 position of the oxindole ring can be converted to a chloro group via a diazonium salt intermediate. nrochemistry.comchem-station.comscribd.com

Functionalization at the C-5 position is often achieved through electrophilic aromatic substitution reactions on the 6-chlorooxindole core. Given the electron-donating nature of the lactam nitrogen, the benzene (B151609) ring of the oxindole is activated towards electrophilic attack, with the C-5 and C-7 positions being the most reactive.

Introduction of the Acetate (B1210297) Moiety at C-5

With the 6-chloro-2-oxoindoline scaffold in hand, the next critical step is the introduction of the methyl acetate group at the C-5 position. A common and effective method for this transformation is the Friedel-Crafts acylation. Reaction of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can regioselectively introduce a chloroacetyl group at the C-5 position, yielding 6-chloro-5-(2-chloroacetyl)indolin-2-one. nih.gov

The subsequent conversion of the α-chloro ketone to the methyl acetate can be achieved through a multi-step sequence. One possible route involves nucleophilic substitution of the chloride with cyanide, typically using sodium or potassium cyanide, to form a nitrile intermediate. This nitrile can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(6-chloro-2-oxoindolin-5-yl)acetic acid. allmpus.com Finally, esterification of this carboxylic acid with methanol (B129727), often catalyzed by an acid such as sulfuric acid or thionyl chloride, yields the target molecule, Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate.

An alternative strategy for the one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgnrochemistry.comchem-station.comscribd.com If a carboxyl group were to be introduced at the C-5 position of 6-chlorooxindole, it could be converted to its acid chloride and then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of methanol would furnish the desired methyl ester. organic-chemistry.orgnrochemistry.comchem-station.com

Advanced Synthetic Approaches and Catalytic Methods

In recent years, the development of more efficient, sustainable, and versatile synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced synthetic approaches and novel catalytic systems for the synthesis of complex molecules like this compound.

Green Chemistry Principles in Oxoindoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of oxindole derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or solvent-free reaction conditions. Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. For the synthesis of the oxoindoline core, methodologies that reduce the number of synthetic steps and minimize waste generation are being actively explored.

Application of Modern Catalytic Systems for C-C and C-X Bond Formation

Modern catalytic systems, particularly those based on transition metals like palladium, have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For the introduction of the acetate moiety at the C-5 position of 6-chlorooxindole, palladium-catalyzed cross-coupling reactions represent a powerful alternative to traditional methods.

For instance, a Heck-type reaction could potentially be employed to couple a 5-halo-6-chlorooxindole with a suitable acrylate (B77674) derivative, followed by reduction to introduce the acetate side chain. Another promising approach is the palladium-catalyzed α-arylation of enolates. This would involve the reaction of a 5-halo-6-chlorooxindole with the enolate of methyl acetate or a related reagent. These catalytic methods often offer high efficiency, functional group tolerance, and predictable regioselectivity.

Derivatization Strategies of this compound

The presence of multiple functional groups in this compound provides ample opportunities for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The ester functionality is a versatile handle for derivatization. It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(6-chloro-2-oxoindolin-5-yl)acetic acid. This carboxylic acid can then serve as a precursor for the synthesis of a wide range of amides through coupling reactions with various amines, facilitated by standard peptide coupling reagents.

Furthermore, the methyl ester can be reduced to the corresponding primary alcohol, 2-(6-chloro-2-oxoindolin-5-yl)ethanol, using reducing agents such as lithium aluminum hydride. This alcohol can then be further functionalized, for example, by conversion to halides or sulfonates, or through oxidation to the corresponding aldehyde.

The lactam nitrogen of the oxindole ring can also be a site for derivatization. It can be alkylated or acylated under appropriate basic conditions, providing another avenue for modifying the properties of the molecule.

Below is an interactive data table summarizing the key chemical transformations discussed:

| Starting Material | Reagent(s) | Product | Transformation Type |

| 6-chlorooxindole | Chloroacetyl chloride, AlCl₃ | 6-chloro-5-(2-chloroacetyl)indolin-2-one | Friedel-Crafts Acylation |

| 6-chloro-5-(2-chloroacetyl)indolin-2-one | 1. NaCN 2. H₃O⁺ 3. CH₃OH, H⁺ | This compound | Nitrile formation, Hydrolysis, Esterification |

| 2-(6-chloro-2-oxoindolin-5-yl)acetic acid | Various amines, Coupling agents | 2-(6-chloro-2-oxoindolin-5-yl)acetamides | Amide Coupling |

| This compound | LiAlH₄ | 2-(6-chloro-2-oxoindolin-5-yl)ethanol | Ester Reduction |

| This compound | H₃O⁺ or OH⁻ | 2-(6-chloro-2-oxoindolin-5-yl)acetic acid | Ester Hydrolysis |

Modifications at the Ester Group (e.g., hydrolysis, amidation)

The ester functionality of this compound is a key site for derivatization, allowing for the introduction of various functional groups through reactions such as hydrolysis and amidation.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(6-chloro-2-oxoindolin-5-yl)acetic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with an alkali metal hydroxide (B78521) like sodium hydroxide or lithium hydroxide in a suitable solvent system such as a mixture of methanol and water. The resulting carboxylate salt is then neutralized with an acid to afford the free carboxylic acid. This carboxylic acid derivative serves as a versatile intermediate for further modifications, including the formation of amides and other esters.

Amidation:

The direct conversion of the methyl ester to an amide, or amidation, can be accomplished by reacting the ester with a primary or secondary amine. This transformation often requires elevated temperatures or the use of a catalyst to proceed efficiently. Various methodologies for the direct amidation of esters have been developed, including those utilizing Lewis acid catalysts. For instance, iron(III) chloride has been reported as an effective catalyst for the direct amidation of a range of esters under solvent-free conditions. While specific examples with this compound are not extensively documented in readily available literature, the general principles of these reactions are applicable.

Alternatively, a more common two-step approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine. This is often facilitated by standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This method provides a high degree of control and is compatible with a wide variety of amines, allowing for the synthesis of a diverse library of amide derivatives.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH or LiOH, MeOH/H₂O2. HCl or other acid | 2-(6-chloro-2-oxoindolin-5-yl)acetic acid |

| Amidation (Direct) | Amine (R¹R²NH), Heat or Catalyst (e.g., FeCl₃) | 2-(6-chloro-2-oxoindolin-5-yl)-N¹,N¹-dialkylacetamide |

| Amidation (via Acid) | 1. Hydrolysis to the carboxylic acid2. Amine (R¹R²NH), Coupling agent (e.g., DCC, EDC) | 2-(6-chloro-2-oxoindolin-5-yl)-N¹,N¹-dialkylacetamide |

Functionalization of the Indoline-2-one Nitrogen Atom (N-1)

The nitrogen atom of the indoline-2-one ring (N-1) possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents. This functionalization can significantly impact the biological and physicochemical properties of the molecule.

N-Alkylation and N-Arylation:

N-alkylation is a common modification of the oxindole ring. This reaction is typically carried out by treating the oxindole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as sodium hydride, potassium carbonate, or cesium carbonate, deprotonates the nitrogen, generating a more nucleophilic anion that subsequently displaces the halide from the alkylating agent. The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724).

N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the oxindole with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

These N-functionalization reactions provide access to a wide array of derivatives with modified steric and electronic properties.

| Reaction Type | Typical Reagents | General Product Structure |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | N-alkylated 6-chloro-5-(2-methoxy-2-oxoethyl)indolin-2-one |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base | N-arylated 6-chloro-5-(2-methoxy-2-oxoethyl)indolin-2-one |

Chemical Reactivity and Transformations at the Indoline (B122111) Ring System

The indoline ring system of this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The existing substituents on the ring direct the position of further substitution.

The amide group of the oxindole ring is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit a deactivating one. The acetate group at the C5 position will also influence the regioselectivity of incoming electrophiles. The most reactive position for electrophilic attack on the 6-chlorooxindole core is generally the C5 position. However, since this position is already substituted in the title compound, electrophilic substitution would be expected to occur at other available positions on the benzene ring, with the precise location depending on the interplay of the electronic and steric effects of the existing substituents.

A notable reaction involving the 6-chlorooxindole core is the Friedel-Crafts acylation. For instance, the reaction of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride results in acylation at the C5 position to yield 5-(chloroacetyl)-6-chlorooxindole. This highlights the reactivity of the C5 position towards electrophiles. For this compound, further electrophilic substitution would likely be directed to the C7 or C4 positions, although this may require forcing conditions due to the presence of the deactivating chloro group.

The methylene (B1212753) group at the C3 position of the oxindole ring is also a site of potential reactivity. It can be functionalized through various reactions, including aldol-type condensations with aldehydes and ketones under basic or acidic conditions to form 3-substituted-2-oxindole derivatives.

| Reaction Type | Position of Reactivity | Example Reaction |

| Electrophilic Aromatic Substitution | C4, C7 | Friedel-Crafts, Halogenation, Nitration |

| Condensation | C3 (methylene group) | Knoevenagel or Aldol condensation with carbonyl compounds |

Molecular Mechanisms of Action and Biological Target Identification in Research Paradigms

Kinase Inhibition Research Related to Indolin-2-one Derivatives

The therapeutic potential of indolin-2-one derivatives stems from their ability to target multiple receptor tyrosine kinases (RTKs) involved in key signaling pathways that drive tumor growth, proliferation, and angiogenesis. scirp.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net The indolin-2-one nucleus is a well-established pharmacophore that effectively binds to the ATP-binding pocket within the hinge region of VEGFR-2, disrupting its signaling cascade. nih.govmdpi.com Numerous studies have synthesized and evaluated series of indolin-2-one derivatives, demonstrating their potent inhibitory activity against VEGFR-2. For instance, certain arylthiazole-linked 2H-indol-2-one derivatives have shown promising VEGFR-2 inhibition with IC50 values in the low micromolar range. nih.gov Similarly, other designed indolin-2-one compounds have exhibited even greater potency, with IC50 values comparable to or exceeding that of the established inhibitor Sunitinib. nih.gov The binding mode typically involves crucial hydrogen bond interactions with key amino acid residues in the kinase hinge region, such as Cys919 and Glu917. mdpi.com

Table 1: VEGFR-2 Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound Series | Most Potent Compound Example | VEGFR-2 IC50 (µM) | Reference Cell Line |

| Arylthiazole linked 2H-indol-2-ones | Compound 5a | 5.43 ± 0.95 | N/A (Enzymatic Assay) |

| Designed Indolin-2-one Derivatives | Compound 17a | 0.078 | N/A (Enzymatic Assay) |

| Designed Indolin-2-one Derivatives | Compound 10g | 0.087 | N/A (Enzymatic Assay) |

| Sunitinib (Reference) | N/A | 0.139 | N/A (Enzymatic Assay) |

This table presents a selection of research findings and is not exhaustive.

Src family kinases are non-receptor tyrosine kinases that play significant roles in regulating cell proliferation, differentiation, survival, and migration. Their dysregulation is frequently observed in various cancers. The oxoindole scaffold has been utilized to develop inhibitors targeting these kinases. researchgate.net For example, SU6656, an inhibitor of the Src family of tyrosine kinases, incorporates the indolin-2-one core. scirp.org Research into novel 5-chloro-3-(substituted-benzylidene) indolin-2-one derivatives has also been conducted to evaluate their potential as inhibitors of Src family kinases. researchgate.net

Bruton's Tyrosine Kinase (BTK) is a crucial component of B-cell receptor signaling and has emerged as a key therapeutic target in B-cell malignancies and autoimmune diseases. nih.govacs.org The oxoindole scaffold has been successfully employed to design novel and potent BTK inhibitors. nih.govacs.org A focused library of 5-substituted oxindole (B195798) derivatives was designed, leading to the identification of compounds with selective cytotoxicity against BTK-high cancer cells. acs.org Molecular dynamics simulations have supported the stability of these oxindole derivatives within the BTK binding pocket. nih.gov

RET (Rearranged during transfection) is another receptor tyrosine kinase whose aberrant activation is implicated in certain types of cancer. The multi-targeted kinase inhibitor Sunitinib, which is based on the 2-oxoindole core, is known to inhibit RET kinase, among others. researchgate.net

The versatility of the indolin-2-one and oxoindole scaffold allows for its application in targeting a broad spectrum of kinases. Substituted oxindole derivatives have demonstrated selectivity towards several important protein kinases, including:

PDGFRα and PDGFRβ (Platelet-Derived Growth Factor Receptors): These are involved in cell growth and division. Many oxindole-based multi-kinase inhibitors, such as Nintedanib and Sunitinib, are potent inhibitors of PDGFR α/β. nih.gov

Kit (Stem cell factor receptor): A receptor tyrosine kinase implicated in various cancers. Oxindole derivatives have shown significant inhibitory activity against c-Kit. nih.govresearchgate.net

Flt-3 (FMS-like tyrosine kinase 3): Often mutated in acute myeloid leukemia. The indolin-2-one structure is present in Sunitinib, which is known to inhibit Flt-3. nih.gov Oxindole derivatives have also been specifically designed as potent Flt-3 inhibitors. mdpi.com

CSF-1R (Colony-Stimulating Factor 1 Receptor): Plays a role in the regulation of macrophages. Pyrrole-indoline-2-ones have been studied for their inhibition of CSF1R. scirp.orgresearchgate.net

c-MET and SMO (Smoothened): Novel N-substituted-2-oxoindolin benzoylhydrazines have been developed as modulators targeting both c-MET and SMO, which are pathways often dysregulated in non-small cell lung cancer. nih.gov

Table 2: Spectrum of Kinase Inhibition by Selected Oxindole/Indolin-2-one-based Inhibitors

| Inhibitor | Primary Kinase Targets |

| Sunitinib | VEGFRs, PDGFRs, Kit, Flt-3, RET, CSF-1R |

| Nintedanib | VEGFRs, FGFRs, PDGFRs |

| SU5416 (Semaxanib) | VEGFR-2, Kit |

| SU6656 | Src family kinases |

This table provides a general overview of the targets for these well-studied compounds.

Cellular and Biochemical Pathway Modulation

The inhibition of key kinases by indolin-2-one derivatives translates into significant effects on cellular pathways, ultimately leading to the suppression of cancer cell proliferation through mechanisms such as cell cycle arrest and the induction of programmed cell death (apoptosis).

In vitro studies using various cancer cell lines have consistently demonstrated the ability of oxoindole and indolin-2-one derivatives to interfere with the cell cycle and trigger apoptosis.

Cell Cycle Arrest: Treatment of cancer cells with these compounds often leads to an accumulation of cells in a specific phase of the cell cycle, preventing their progression into mitosis. For example, certain arylthiazole linked 2H-indol-2-one derivatives were found to arrest the cell cycle at the G2/M phase. nih.gov Another potent indolin-2-one derivative, compound 17a, induced cell cycle arrest in the S phase in HepG2 liver cancer cells. nih.govresearchgate.net Similarly, other oxindole derivatives have been shown to cause a dose-dependent arrest at the G0/G1 phase in different cancer cell lines. researchgate.netnih.gov This cell cycle blockade is often mediated by the modulation of key regulatory proteins. For instance, some indolinone derivatives were observed to upregulate the expression of p53 and p21, which are critical tumor suppressor proteins that can halt the cell cycle. nih.gov

Apoptosis Induction: Beyond halting proliferation, many indolin-2-one derivatives actively induce apoptosis. Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant increase in the apoptotic cell population. nih.govnih.govnih.gov The molecular mechanism of apoptosis induction often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For example, the potent VEGFR-2 inhibitor 17a was shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the BAX/Bcl-2 ratio is a classic trigger for the mitochondrial pathway of apoptosis. Furthermore, this compound significantly increased the expression levels of caspase-3 and caspase-9, the executioner and initiator caspases, respectively, confirming the activation of the apoptotic cascade. nih.govresearchgate.net Studies on other pyrazole-oxindole conjugates have also demonstrated the induction of apoptosis, evidenced by the externalization of phosphatidylserine (B164497) and DNA fragmentation. researchgate.net

Table 3: Cellular Effects of Selected Indolin-2-one/Oxoindole Derivatives in in vitro Cancer Models

| Compound/Derivative Series | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |

| Arylthiazole linked 2H-indol-2-one (Cmpd 5a) | SW480 (Colorectal) | G2/M Arrest | Increased apoptotic cell death |

| Indolin-2-one Derivative (Cmpd 17a) | HepG2 (Liver) | S Phase Arrest | Upregulation of Caspase-3 & -9, BAX; Downregulation of Bcl-2 |

| Oxindole Derivative (SH-859) | 786-O (Renal) | G0/G1 Arrest | Induction of apoptosis confirmed by flow cytometry |

| Spirooxindole Derivative (SOID-8) | A2058 & A375 (Melanoma) | N/A | Cleavage of PARP, modulation of Mcl-1 and Bcl-xL |

| Pyrazole-Oxindole Conjugate (6h) | Jurkat (Leukemia) | G0/G1 Arrest & Sub G0-G1 increase | Phosphatidylserine externalization |

This table summarizes findings from various in vitro studies on the cellular impact of this class of compounds.

Modulation of Intracellular Signaling Pathways (e.g., caspase activation)

There is no available research to detail the effects of Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate on intracellular signaling pathways. Specifically, no studies were identified that investigated its potential to modulate processes such as caspase activation, a critical component of the apoptotic pathway.

Interaction with Other Biological Targets (e.g., COX enzymes)

Information regarding the interaction of this compound with other biological targets, including cyclooxygenase (COX) enzymes, is not present in the currently accessible scientific literature. Consequently, no data on its potential inhibitory or modulatory effects on COX-1 or COX-2 can be provided.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Pharmacophoric Features of the Indolin-2-one Core

The indolin-2-one core is widely regarded as a privileged scaffold in the design of antitumor agents, especially kinase inhibitors. nih.govijrrjournal.com Its fundamental structure is essential for interacting with the ATP-binding site of various protein kinases. nih.gov The key pharmacophoric features of this core include a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C2-carbonyl oxygen). These two features are critical for anchoring the molecule within the hinge region of the kinase ATP-binding pocket, a common interaction pattern for many kinase inhibitors. nih.gov

Structural analyses have shown that the indolinone ring system is a principal pharmacophoric building block in numerous drug discovery programs. researchgate.net Its versatility allows for substitutions at multiple positions, enabling the modulation of potency and selectivity against different biological targets. acs.org The planarity and aromaticity of the fused ring system also contribute to favorable binding interactions. The development of numerous potent inhibitors, including several that have advanced to clinical trials, has validated the indolin-2-one scaffold as a foundational element for designing targeted therapeutics. nih.gov

Impact of Substituents on the Indoline (B122111) Ring (e.g., halogen at C-6, C-5) on Biological Activity

Substitutions on the indoline ring, particularly at the C-5 and C-6 positions, have a profound impact on the biological activity of this class of compounds. nih.gov These positions are often oriented toward specific pockets within the target enzyme, allowing for additional interactions that can significantly enhance binding affinity and selectivity.

Halogenation at the C-5 position is one of the most common and effective modifications for improving the potency of indolin-2-one derivatives, particularly as inhibitors of receptor tyrosine kinases like VEGFR-2 and PDGFRβ. nih.gov A chlorine or fluorine atom at C-5 can engage in favorable hydrophobic interactions within the ATP-binding site. nih.gov For instance, the addition of a chlorine atom at the 5-position of the oxindole (B195798) ring has been shown to enhance biochemical potency against Kit kinase. acs.org SAR studies on 5-HT6 receptor agonists revealed that halogen substituents (fluoro, chloro, or bromo) in the indole (B1671886) 5-position were essential for potent activity. Studies have also explored substitutions at the C-6 and C-7 positions, with varying results depending on the specific target and the nature of the substituent. researchgate.net For example, in a series of spiroaziridine oxindoles, 6-halo substituents were well-tolerated and resulted in compounds with high enantiopurity and yield. researchgate.net

The following table summarizes the cytotoxic activity of selected 3-substituted indolin-2-one derivatives, illustrating the influence of ring substitution on antiproliferative effects against various cancer cell lines.

| Compound | R1 (C5-Substituent) | R2 (C3-Side Chain) | Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|---|

| 1c | F | (E)-2-oxo-2-phenylethylidene | HCT-116 | 0.89 | nih.gov |

| 1h | F | (E)-2-(naphthalen-2-yl)-2-oxoethylidene | HCT-116 | 0.98 | nih.gov |

| 2c | F | (Z)-1-hydroxy-2-phenyldiazene-1-oxide | MDA-MB-231 | 1.8 | nih.gov |

| 4d | H | (E)-3-(3-aminobenzylidene) | MCF-7 | 18.42 | nih.gov |

| 4g | H | (E)-3-(pyridin-2-ylmethylene) | MCF-7 | >50 | nih.gov |

Role of the Acetate (B1210297) Side Chain and its Derivatives in Activity and Selectivity

While extensive SAR studies have focused on halogen and other small substituents at the C-5 position, specific data on the role of a C-5 acetate or acetic acid side chain is less documented in the context of kinase inhibition. However, the C-5 position is known to be a critical site for modification, and the introduction of a side chain like methyl acetate can influence the compound's properties in several ways.

Design Principles for Novel Analogs Based on SAR Data

The accumulated SAR data for the indolin-2-one scaffold provide several key principles for the design of novel, more potent, and selective analogs. A primary strategy involves the molecular dissection of complex natural products that feature the indolin-2-one core, such as indirubin, to create simpler, synthetically accessible molecules that retain the key pharmacophoric elements. nih.gov

Key design principles based on available SAR include:

Retention of the Core Scaffold : The indolin-2-one nucleus is essential for activity against many targets like VEGFRs and should be maintained as the core pharmacophore. researchgate.net

Strategic Halogenation : Introduction of a fluorine or chlorine atom at the C-5 position is a well-validated strategy to enhance binding affinity through hydrophobic interactions. nih.gov

Modification of the C-3 Position : The C-3 position is the most common site for introducing diverse substituents to modulate activity and selectivity. The nature of the group at this position plays a critical role in defining the compound's target profile. researchgate.net

Optimization of Physicochemical Properties : Side chains, such as the acetate group on the indoline ring, can be modified to optimize solubility, lipophilicity, and pharmacokinetic parameters. This can involve creating ester, amide, or acid derivatives to balance biochemical potency with cellular activity and bioavailability. acs.org

Pharmacophore Hybridization : Combining the indolin-2-one scaffold with other known pharmacophores is a rational approach to developing agents with novel or dual mechanisms of action.

By applying these principles, medicinal chemists can rationally design new analogs of compounds like Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate to improve their therapeutic potential.

Computational and Theoretical Chemistry in Oxoindoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for predicting the binding affinity and mode of action of potential drug candidates. For oxoindoline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating key interactions at the molecular level. nih.gov

In a typical docking study involving an oxoindoline derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, such as Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate, is prepared by building its 3D structure and optimizing its geometry. The docking software then systematically explores various conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding affinity.

Research on various oxoindoline and quinoline (B57606) derivatives has successfully used this approach to predict interactions with targets like urease, DNA gyrase, and various kinases. nih.govrsc.org These studies often reveal critical interactions, such as:

Hydrogen Bonds: The oxo (C=O) group and the NH group of the indoline (B122111) ring are common hydrogen bond donors and acceptors, frequently interacting with residues like LYS 101. nih.gov

Hydrophobic Interactions: The aromatic rings of the scaffold often engage in hydrophobic interactions with nonpolar amino acid residues like TRP229. nih.gov

Halogen Bonds: The chlorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

The results are typically presented in a data table summarizing the binding affinities (docking scores) and the specific amino acid residues involved in the interactions.

Table 1: Illustrative Molecular Docking Results for Oxoindoline Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

|---|---|---|---|

| Derivative A | -10.67 | LYS 101, GLU 150 | TRP 229, VAL 85 |

| Derivative B | -10.38 | LYS 101 | PHE 230, LEU 135 |

Note: This table is illustrative, based on typical findings for related compounds, to demonstrate how data from docking studies is presented. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. nih.gov These methods are used to calculate a wide range of molecular properties that are often difficult to measure experimentally.

For the core structure, 6-chloro-2-oxindole, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the molecular geometry. nih.gov Such studies confirm the near-planar structure of the fused ring system. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. physchemres.org

Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and delocalization within the molecule. For 6-chloro-2-oxindole, NBO analysis has revealed the contribution of the lone pair of electrons on the nitrogen atom to the N-C bond in the amide group, which influences the molecule's bond lengths and vibrational frequencies. nih.gov These calculations can also predict spectroscopic properties, such as theoretical IR spectra, which can be compared with experimental data to confirm the structure. acs.org Fukui functions may be employed to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. nih.gov

Table 2: Selected Quantum Chemical Properties Calculated for 6-Chloro-2-Oxindole

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

Note: Values are representative and depend on the specific level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. unibo.it MD simulations are often performed on the best-scoring ligand-protein complexes obtained from docking to assess their stability and to refine the understanding of binding dynamics. nih.gov

In an MD simulation, the system (ligand, protein, and surrounding solvent) is governed by classical mechanics. The simulation tracks the trajectory of each atom over a set period (typically nanoseconds to microseconds), providing detailed information on conformational changes, solvent effects, and the persistence of intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activity. nih.gov

To build a QSAR model for a class of compounds like oxoindoline derivatives, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values) is required. For each molecule, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as dipole moment or partial charges on atoms.

Physicochemical descriptors: Like LogP (lipophilicity) or molar refractivity.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates a selection of these descriptors to the observed activity. nih.govelsevierpure.com

The predictive power of a QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques (using a test set of compounds not included in model generation, R²pred). mdpi.comjmaterenvironsci.com A validated QSAR model can be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent and effective compounds. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical Techniques for Research and Elucidation

High-Resolution Spectroscopic Methods (NMR, Mass Spectrometry, IR, UV-Vis) for Structural Confirmation of Novel Analogs

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of newly synthesized organic molecules like Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For oxindole (B195798) derivatives, ¹H NMR spectroscopy provides information on the chemical environment of protons, including their number, connectivity, and stereochemical arrangement. For instance, in a related compound, 6-Chloro-2-oxoindoline-5-carboxylic acid , the proton signals in the aromatic region and the chemical shifts of the methylene (B1212753) protons in the oxindole ring would be characteristic. Similarly, ¹³C NMR spectroscopy would reveal the number and types of carbon atoms present in the molecule. While the specific spectral data for this compound is not widely published, the expected signals can be inferred from its structure and comparison with similar compounds.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. For this compound, techniques like electrospray ionization (ESI) would be suitable. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the C=O stretching of the lactam and the ester, N-H stretching of the lactam, and C-Cl stretching in the aromatic ring.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the oxindole ring system. The UV-Vis spectrum of this compound in a suitable solvent would display absorption maxima corresponding to the electronic transitions within its aromatic and conjugated system.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, methylene protons of the acetate (B1210297) group, methyl protons of the ester, and the N-H proton of the lactam. |

| ¹³C NMR | Resonances for carbonyl carbons (lactam and ester), aromatic carbons, the methylene carbon of the acetate group, and the methyl carbon of the ester. |

| HRMS (ESI) | Accurate mass peak for the protonated molecule [M+H]⁺, confirming the elemental composition. |

| IR | Characteristic stretching frequencies for N-H, C=O (lactam), C=O (ester), and C-Cl bonds. |

| UV-Vis | Absorption maxima corresponding to the electronic transitions within the 6-chloro-2-oxoindoline chromophore. |

X-ray Crystallography for Ligand-Protein Co-crystal Structures and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For novel compounds like this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry.

In the context of medicinal chemistry research, co-crystallization of a ligand such as an analog of this compound with its target protein is a critical step. The resulting ligand-protein co-crystal structure, determined through X-ray crystallography, offers invaluable insights into the binding mode of the ligand within the protein's active site. This information reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's affinity and selectivity. Such detailed structural information is instrumental in structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and pharmacokinetic properties.

Furthermore, for chiral analogs, X-ray crystallography is the definitive method for determining the absolute configuration of stereocenters. This is of utmost importance as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Chromatographic Methodologies for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. In the research and development of this compound and its analogs, a combination of chromatographic methods would be routinely employed.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, products, and byproducts can be visualized.

Column Chromatography is a preparative technique used for the purification of the crude product. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase is optimized to achieve efficient separation of the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique for the final purity assessment of the synthesized compound. A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a UV detector, would be suitable for analyzing this compound. The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. HPLC can also be used as a preparative technique for isolating highly pure compounds.

| Chromatographic Method | Application in the Research of this compound |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and preliminary purity checks. |

| Column Chromatography | Purification of the crude product on a preparative scale. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and preparative purification for obtaining highly pure samples. |

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Utilization as Chemical Probes for Target Validation and Pathway Elucidation

Current research literature does not provide specific examples of Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate being used directly as a chemical probe for target validation or for the elucidation of biological pathways. Chemical probes are typically required to have well-defined and potent activity against a specific target, along with a known mechanism of action, to be effective tools for such studies. The available information on this compound characterizes it more as a precursor molecule rather than a finished probe with defined biological activity.

Identification as Lead Compounds for Further Medicinal Chemistry Optimization

The principal utility of this compound in drug discovery lies in its role as a key structural intermediate for the development of potent inhibitors of protein kinases. The 6-chloro-2-oxoindole core is a recognized pharmacophore that serves as a starting point for the synthesis of more elaborate molecules designed to target the ATP-binding site of various kinases.

For instance, the related compound, methyl (6-chloro-2-oxo-1,2-dihydro-indol-5-yl)-acetate, has been explicitly cited in patent literature as a starting material for the preparation of a series of pyrrolo[3,2-e]indolin-2-one derivatives. These derivatives were investigated as protein kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. This positions this compound as a foundational lead compound—a molecule that provides a suitable scaffold for systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

The research focus is on utilizing this oxindole (B195798) core to synthesize derivatives with potential therapeutic applications. The synthetic pathway often involves the modification of the acetate (B1210297) group and the nitrogen at the 1-position of the indolinone ring to generate a library of new chemical entities for biological screening.

Table 1: Profile of this compound as a Lead Compound

| Characteristic | Description |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₀ClNO₃ |

| Core Scaffold | 6-Chloro-2-oxoindoline |

| Role in Discovery | Synthetic Intermediate / Foundational Scaffold |

| Therapeutic Target Class | Protein Kinases (for its derivatives) |

| Optimization Strategy | Derivatization at the acetate side chain and N1 position of the oxindole ring. |

Role in Phenotypic Screening and Target Deconvolution Studies

There is no specific information available in the scientific literature detailing the use of this compound in phenotypic screening campaigns or subsequent target deconvolution studies. Phenotypic screening involves testing compounds for their effects on cellular or organismal models of disease without prior knowledge of the specific molecular target. Hits from such screens then undergo target deconvolution to identify their mechanism of action. The current documentation for this compound points towards its use in target-based drug discovery, where the molecular target (e.g., a specific protein kinase) is known, and compounds are rationally designed or synthesized to interact with it.

Future Directions and Emerging Research Challenges

Development of Novel Synthetic Pathways for Complex Oxoindoline Derivatives

The synthesis of the 2-oxoindole core and its derivatives is a well-established area of organic chemistry. However, the demand for structurally diverse and complex molecules necessitates the continuous development of innovative synthetic methodologies. Future research will likely focus on creating more efficient, stereoselective, and versatile pathways to access novel analogs of compounds like Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate.

Key areas of development include:

Asymmetric Catalysis: Achieving specific stereochemistry is crucial for biological activity. Advanced catalytic methods, such as the enantioselective Meerwein–Eschenmoser Claisen rearrangement and palladium-catalyzed decarboxylative asymmetric allylation, are being employed to create oxindoles with quaternary stereocenters. nih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical and efficient route to modify the oxindole (B195798) scaffold, reducing the need for pre-functionalized starting materials.

Photochemical and Electrochemical Methods: Light and electricity are emerging as powerful tools in synthesis, enabling unique transformations under mild conditions that are often difficult to achieve with traditional thermal methods. rsc.org

Flow Chemistry: Continuous flow synthesis allows for safer, more scalable, and highly controlled production of oxindole derivatives, which can accelerate the drug development process.

These advanced synthetic strategies will enable chemists to build libraries of complex oxoindoline derivatives with precisely controlled three-dimensional structures, expanding the chemical space available for biological screening. rsc.orgacs.org

Exploration of Undiscovered Biological Targets and Polypharmacology

The indolin-2-one scaffold is famously associated with the inhibition of protein kinases, with drugs like Sunitinib being a prime example of a multi-kinase inhibitor. ekb.egresearchgate.net However, the full biological potential of this scaffold is likely not yet fully realized. Future research will aim to identify novel biological targets and better understand the polypharmacology—the ability of a single compound to interact with multiple targets—of these molecules.

In Silico Target Identification: Computational drug repurposing strategies are becoming increasingly valuable. nih.gov By comparing the structural and electronic features of oxindole derivatives against databases of known bioactive molecules, researchers can predict potential new targets. nih.govresearchgate.net For instance, ligand-based and structure-based computational analyses have been used to identify potential targets for oxindole libraries, including vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.gov

Chemical Proteomics: This experimental approach uses chemical probes based on the oxindole scaffold to "fish" for binding partners in complex biological samples (e.g., cell lysates), allowing for the unbiased identification of direct molecular targets.

Understanding Polypharmacology: While hitting multiple targets can lead to enhanced efficacy (e.g., in cancer treatment), it can also cause off-target toxicity. A key future direction is to rationally design oxindole derivatives with a desired "polypharmacological profile"—engaging a specific set of beneficial targets while avoiding those that lead to adverse effects. Sunitinib, for example, potently inhibits VEGFR, PDGFR, KIT, and FLT3, contributing to its anti-angiogenic and anti-tumor effects. ekb.eg

By expanding the scope of known biological targets, the therapeutic applications for compounds like this compound could extend beyond oncology to areas such as inflammatory, neurological, and infectious diseases. researchgate.net

Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For the indolin-2-one scaffold, advanced computational modeling will be pivotal in accelerating the development of next-generation therapeutics.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help to build robust models that correlate the structural features of molecules with their biological activity. tandfonline.com These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. tandfonline.com

Molecular Dynamics (MD) Simulations: While molecular docking predicts how a molecule might bind to a target at a single point in time, MD simulations can model the dynamic behavior of the ligand-protein complex over time. This provides deeper insights into the stability of the interaction and the specific molecular forces involved. tandfonline.com

Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. tandfonline.com By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicity, researchers can focus on candidates with a higher probability of success in clinical trials.

The integration of these computational methods allows for a more holistic and predictive approach to drug design, guiding the optimization of potency, selectivity, and drug-like properties for new indolin-2-one derivatives. nih.gov

Addressing Research Challenges in Specificity and Selectivity of Indolin-2-one Scaffolds

A major hurdle in the development of drugs based on the indolin-2-one scaffold, particularly kinase inhibitors, is achieving high specificity and selectivity. ekb.eg The ATP-binding pocket, the target for many of these inhibitors, is highly conserved across the human kinome, making it difficult to design inhibitors that act on a single desired kinase without affecting others. researchgate.net

Future research must address this challenge through several strategies:

Targeting Allosteric Sites: Instead of competing with ATP at the conserved binding site, allosteric inhibitors bind to other, often less conserved, sites on the kinase. This can lead to much higher selectivity. The design of such inhibitors requires a detailed structural understanding of the target protein.

Exploiting Minor Structural Differences: Even within the ATP-binding site, small differences in amino acid residues can be exploited. High-resolution crystal structures and advanced modeling can help identify these differences, allowing for the design of compounds that fit optimally into the target kinase but not into closely related off-targets.

Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a specific, non-conserved residue (like cysteine) near the active site can provide high potency and selectivity. This strategy has been successfully applied to other classes of kinase inhibitors.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments that bind weakly but efficiently to the target. These hits can then be grown or linked together to create a highly potent and selective lead compound, often with better drug-like properties.

Overcoming the selectivity challenge is critical for developing safer medicines with fewer side effects, which remains a key objective for the future development of all therapeutic agents based on the indolin-2-one scaffold. ekb.eg

Q & A

Q. What are the common synthetic routes for Methyl 2-(6-chloro-2-oxoindolin-5-yl)acetate?

The synthesis typically involves multi-step reactions starting from indole derivatives. For example, Ugi reactions are employed to construct the indolinone core, followed by esterification or acetylation steps to introduce the methyl acetate group. Key intermediates like 2-(2-oxoindolin-5-yl)acetic acid are often synthesized before esterification under acidic or catalytic conditions. Reaction parameters such as temperature (e.g., reflux in acetic acid) and stoichiometric control are critical for optimizing yield and purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the indolinone scaffold and substituent positions. Mass spectrometry (MS) confirms the molecular ion peak and fragmentation pattern. Additionally, X-ray crystallography resolves the 3D molecular geometry, including bond angles and torsional strain, as seen in related indole derivatives with monoclinic C2/c space groups .

Q. How is crystallographic data for this compound processed and validated?

Crystallographic data are refined using programs like SHELXL and Olex2. Data collection involves CuKα radiation (λ = 1.54184 Å) and θ angles up to 67.1°. Hydrogen bonding networks and torsional angles (e.g., C3–C4–C6–C9 = −126.2°) are analyzed to validate molecular packing and conformational stability. Completeness (>99%) and R-factor thresholds (Rgt < 0.06) ensure reliability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between experimental and computational models?

Discrepancies often arise from dynamic disorder or solvent effects. To address this:

- Use SHELXD for experimental phasing and SHELXPRO for macromolecular refinement.

- Cross-validate with Density Functional Theory (DFT) calculations to compare theoretical and experimental bond lengths/angles.

- Employ twin refinement protocols for datasets with twinning indicators (e.g., high Rint values) .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the indolinone core?

Regioselectivity is influenced by electron-withdrawing groups (e.g., Cl at position 6) and reaction media. For example:

- Directed ortho-metalation (DoM) using lithium bases enhances substitution at the 5-position.

- Microwave-assisted synthesis reduces side reactions by accelerating kinetic control.

- Solvent polarity (e.g., DMF vs. THF) modulates electrophilic attack patterns .

Q. How do structural modifications impact the compound’s pharmacological activity (e.g., anti-inflammatory or antimicrobial)?

Modifications at the 2-oxoindolin-5-yl moiety alter binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For instance:

Q. What methodologies address stability challenges during storage or biological assays?

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

- Molecular docking (AutoDock Vina) identifies potential cytochrome P450 (CYP) interactions.

- ADMET predictors (e.g., SwissADME) estimate bioavailability and hepatotoxicity based on logP and polar surface area.

- MD simulations assess hydrolytic stability of the ester group in physiological conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

- Dose-response curves : Ensure IC50 values are normalized to cell viability controls.

- Assay variability : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

- Structural analogs : Compare with derivatives like Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate to isolate substituent effects .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。